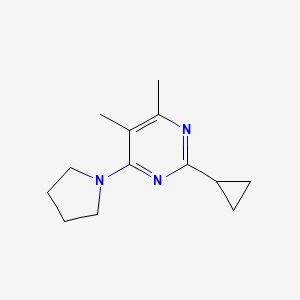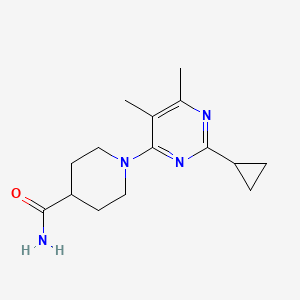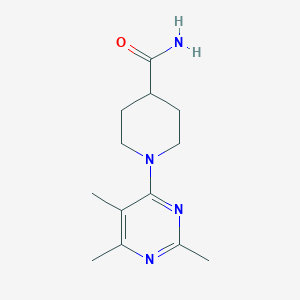
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine” is a compound that belongs to the class of pyrrolidine derivatives containing a pyrimidine ring . These compounds often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types . The first type of methods is used more often and relies on the reaction of pyrrolidine with 2-chloropyrimidine . The second type of methods involves the formation of pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Physical And Chemical Properties Analysis
The IR spectrum, 1H and 13C NMR spectrum of the compound were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy .Scientific Research Applications
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine has been studied for its potential applications in the medical and pharmaceutical fields. It has been used as a ligand in the study of protein-protein interactions, and as a potential therapeutic agent. It has also been studied for its ability to interact with enzymes and receptors, as well as its ability to modulate signal transduction pathways.
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It’s known that pyrrolidine derivatives can show nanomolar activity against certain kinases . This suggests that the compound might interact with its targets by binding to the active site, thereby inhibiting their function.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it could impact a variety of cellular processes, including signal transduction pathways, cell cycle regulation, and metabolic pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4790±450 °C , and its predicted density is 1.11±0.1 g/cm3 , which might influence its bioavailability and distribution.
Result of Action
Given its potential inhibitory effects on various enzymes , it could lead to changes in cellular metabolism and signaling, potentially impacting cell growth and proliferation.
Advantages and Limitations for Lab Experiments
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine has been studied extensively in laboratory experiments. It has been shown to be stable in aqueous solutions, making it suitable for use in a variety of experiments. However, it is not commercially available and can be difficult to obtain. In addition, it is not always easy to predict the exact effects of the compound on proteins and enzymes due to its complex structure.
Future Directions
There are many potential future directions for research on 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. One possible direction is to further explore the compound’s potential to act as a therapeutic agent. Studies could be conducted to determine the compound’s efficacy in treating various diseases and conditions. Additionally, further research could be done to explore the compound’s ability to interact with enzymes and receptors, as well as its ability to modulate signal transduction pathways. Finally, further research could be done to explore the compound’s potential to act as a ligand for proteins, and its ability to bind to specific sites on proteins and alter their function.
Synthesis Methods
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is synthesized by a multi-step process. The first step involves the reaction of cyclopropylmethyl bromide and pyrrolidine, resulting in the formation of a cyclopropylmethylpyrrolidine intermediate. This intermediate is then reacted with 2-chloro-4,5-dimethylpyrimidine to form this compound.
Safety and Hazards
Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-9-10(2)14-12(11-5-6-11)15-13(9)16-7-3-4-8-16/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPABSAXVOHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCC2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6456492.png)
![2-(1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B6456495.png)


![(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6456529.png)


![3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456542.png)
![3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456556.png)
![1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456557.png)
![3-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6456565.png)
![3-cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456568.png)
![4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456582.png)
![4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456584.png)
